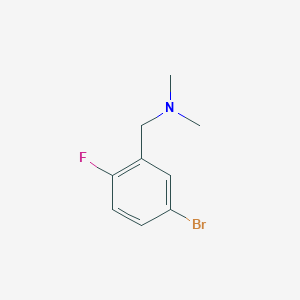

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Vue d'ensemble

Description

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a dimethylaminomethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene typically involves a multi-step process. One common method is the halogenation of 2-(dimethylaminomethyl)-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Position

The bromine atom at the para-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-withdrawing effects of the fluorine atom and the directing nature of the dimethylaminomethyl group.

Key Observations :

- The dimethylaminomethyl group acts as an electron-donating substituent, slightly deactivating the ring but directing substitution to the bromine site due to steric and electronic factors.

- Fluorine’s ortho/para-directing nature enhances regioselectivity in cross-coupling reactions .

Functionalization of the Dimethylaminomethyl Group

The dimethylaminomethyl (–CH₂N(CH₃)₂) group participates in alkylation, oxidation, and deprotection reactions.

Example :

Under acidic conditions, the dimethylaminomethyl group can be hydrolyzed to a primary amine, enabling further functionalization (e.g., amidation, Schiff base formation).

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophiles to the meta-position relative to itself, while the dimethylaminomethyl group directs to ortho/para positions. Competing effects result in mixed regioselectivity.

Mechanistic Notes :

- Fluorine’s strong electron-withdrawing effect dominates, favoring meta-substitution relative to the dimethylaminomethyl group .

Reductive Transformations

The bromine atom can be selectively reduced using catalytic hydrogenation or metal-mediated methods.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 2-(Dimethylaminomethyl)-1-fluorobenzene | |

| Radical Reduction | Bu₃SnH, AIBN, toluene | Dehalogenated aromatic compound |

Applications :

Critical Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its role as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. For example, derivatives of this compound have been explored for their potential as readthrough agents in genetic disorders, which could help in the treatment of conditions like cystic fibrosis and muscular dystrophy .

Case Study: Triaryl Derivatives

A study focusing on triaryl derivatives based on the structure of ataluren demonstrated that modifications to the 4-bromo-2-(dimethylaminomethyl)-1-fluorobenzene scaffold could yield compounds with improved activity against specific biological targets. The introduction of cyano groups was found to enhance activity while maintaining favorable pharmacokinetic properties .

Materials Science

Polymer Chemistry

this compound has applications in the development of new polymers. Its bromine and fluorine substituents can participate in various polymerization reactions, leading to materials with unique thermal and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to heat and chemicals, making them suitable for industrial applications .

Case Study: Coating Applications

In materials engineering, fluorinated compounds are known for their non-stick and chemical resistance properties. The application of this compound in coating formulations has been explored, where it contributes to the development of surfaces that resist adhesion of contaminants and facilitate cleaning processes .

Organic Synthesis

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions. For instance, it has been employed in the synthesis of complex organic molecules where its functional groups allow for selective reactivity .

Case Study: Synthesis Pathways

Recent studies have outlined multi-step synthetic routes involving this compound. These pathways demonstrate its utility in constructing more complex structures through strategic functional group transformations .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the dimethylaminomethyl group allows the compound to act as a ligand, binding to receptors or enzymes in biological systems. The bromine and fluorine atoms contribute to the compound’s lipophilicity and electronic properties, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 4-Bromo-2-(methylaminomethyl)-1-fluorobenzene

- 4-Bromo-2-(dimethylaminomethyl)-1-chlorobenzene

- 4-Bromo-2-(dimethylaminomethyl)-1-iodobenzene

Comparison: 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to its analogs with different halogens, the fluorine atom enhances the compound’s stability and reactivity. The dimethylaminomethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Activité Biologique

Chemical Structure and Properties

- Molecular Formula : CHBrF

- Molecular Weight : 232.093 g/mol

- Structural Features : The compound contains a bromine atom (Br), a fluorine atom (F), and a dimethylaminomethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from relevant studies:

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria, as well as fungal species. The turbidimetric method was employed to assess its effectiveness:

- Bacterial Strains Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

- Fungal Strains Tested : Candida albicans

The results demonstrated significant antimicrobial activity, suggesting that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on the MCF7 human breast adenocarcinoma cell line:

- Mechanism of Action : The compound was found to induce cytotoxic effects leading to cell cycle arrest and apoptosis in cancer cells.

- IC50 Values : Specific IC50 values were not reported in the available literature, but the compound showed promising results compared to control groups.

This suggests that further exploration into its mechanism of action could reveal insights into how it interacts with cancer cell pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and potential biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrF | Contains both bromine and fluorine; dimethylamino group |

| 4-Bromo-2-methoxy-1-fluorobenzene | CHBrF | Lacks dimethylamino group; contains methoxy group |

| 4-Fluoro-2-(dimethylaminomethyl)-bromobenzene | CHBrF | Different halogen positioning; similar amine group |

| 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene | CHBrF | Ethyl instead of methyl groups; larger molecular size |

This comparison highlights the distinctiveness of this compound in terms of its potential pharmacological properties due to its specific substituents .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

- Synthesis Techniques : Various synthetic routes have been explored, including nucleophilic substitution reactions that leverage the reactivity of the halogen substituents.

- Biological Evaluations : These derivatives have been subjected to similar antimicrobial and anticancer assays, yielding insights into structure-activity relationships.

Propriétés

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNKBUVZONIVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611303 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188723-95-7 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.